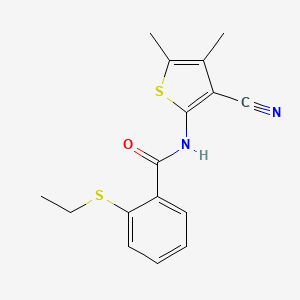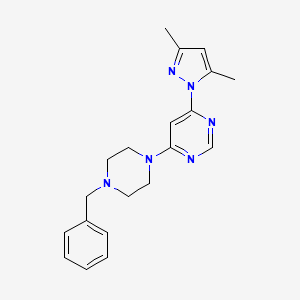
4-(4-Benzylpiperazin-1-yl)-6-(3,5-dimethylpyrazol-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Benzylpiperazin-1-yl)-6-(3,5-dimethylpyrazol-1-yl)pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a heterocyclic organic compound that has been synthesized using various methods. The purpose of
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-6-(3,5-dimethylpyrazol-1-yl)pyrimidine is not fully understood. However, it is believed to act by inhibiting specific enzymes or receptors that are involved in the development and progression of various diseases. For example, it has been found to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is a key regulator of cell cycle progression and is overexpressed in many types of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-Benzylpiperazin-1-yl)-6-(3,5-dimethylpyrazol-1-yl)pyrimidine have been studied extensively. It has been found to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo models. Additionally, it has been shown to have low toxicity and good pharmacokinetic properties, which make it a promising drug candidate.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(4-Benzylpiperazin-1-yl)-6-(3,5-dimethylpyrazol-1-yl)pyrimidine in lab experiments is its high potency and selectivity. It has been found to exhibit potent activity against specific enzymes or receptors, which makes it an ideal tool for studying their biological functions. Additionally, it has low toxicity and good pharmacokinetic properties, which make it suitable for in vivo studies.
However, one of the limitations of using this compound is its high cost and limited availability. It is a relatively complex compound that requires specialized equipment and expertise to synthesize, which makes it expensive and difficult to obtain in large quantities.
Future Directions
There are several future directions for research on 4-(4-Benzylpiperazin-1-yl)-6-(3,5-dimethylpyrazol-1-yl)pyrimidine. One of the most promising directions is to further investigate its potential as a drug candidate for various diseases, including cancer, inflammation, and neurological disorders. Additionally, it may be useful to explore its potential as a tool for studying specific enzymes or receptors that are involved in the development and progression of these diseases. Finally, it may be beneficial to develop more efficient and cost-effective methods for synthesizing this compound, which would make it more accessible for research purposes.
Synthesis Methods
The synthesis of 4-(4-Benzylpiperazin-1-yl)-6-(3,5-dimethylpyrazol-1-yl)pyrimidine has been achieved using various methods. One of the most common methods involves the reaction between 4-(4-chlorobenzyl)piperazine and 6-amino-3,5-dimethylpyrazine-2-carboxylic acid in the presence of a coupling reagent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent. The reaction is typically carried out under reflux conditions for several hours to yield the desired product.
Scientific Research Applications
4-(4-Benzylpiperazin-1-yl)-6-(3,5-dimethylpyrazol-1-yl)pyrimidine has been found to have potential applications in various research fields. One of the most significant applications is in the field of medicinal chemistry, where this compound has been studied for its potential as a drug candidate. It has been found to exhibit promising activity against various diseases, including cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-6-(3,5-dimethylpyrazol-1-yl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6/c1-16-12-17(2)26(23-16)20-13-19(21-15-22-20)25-10-8-24(9-11-25)14-18-6-4-3-5-7-18/h3-7,12-13,15H,8-11,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFIQRURVPYST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-benzylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B2383130.png)
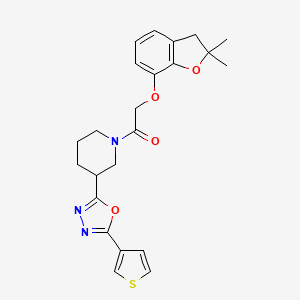
![4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2383132.png)

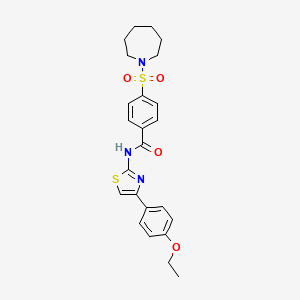
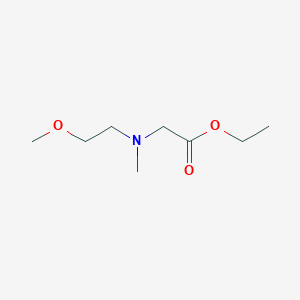
![(4E,7R,11S)-11-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-piperidine]-8,13-dione;hydrochloride](/img/structure/B2383140.png)

![Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine hydrochloride](/img/structure/B2383142.png)

![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)pent-4-en-1-one](/img/structure/B2383146.png)

